4-(Azetidin-3-yl)piperazin-2-one
Description
4-(Azetidin-3-yl)piperazin-2-one is a bicyclic compound featuring a piperazinone ring fused with an azetidine (four-membered nitrogen-containing ring). This scaffold is notable in medicinal chemistry for its conformational rigidity and ability to interact with biological targets. It is frequently modified to develop inhibitors of enzymes such as monoacylglycerol lipase (MAGL), a target for neurodegenerative diseases and cancer . The compound is often synthesized as a hydrochloride or dihydrochloride salt (e.g., CAS 1624260-62-3) to enhance solubility and stability .
Properties
CAS No. |
1257293-70-1 |
|---|---|
Molecular Formula |
C7H13N3O |
Molecular Weight |
155.20 g/mol |
IUPAC Name |
4-(azetidin-3-yl)piperazin-2-one |
InChI |
InChI=1S/C7H13N3O/c11-7-5-10(2-1-9-7)6-3-8-4-6/h6,8H,1-5H2,(H,9,11) |
InChI Key |
APQXTYBDGHVRLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C2CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yl)piperazin-2-one can be achieved through several methods. One common approach involves the reaction of azetidine with piperazine under specific conditions. For instance, the synthesis can be carried out by reacting sodium hydride with benzyl 3-oxopiperazine-1-carboxylate and methyl iodide . Another method involves the use of microwave irradiation to facilitate the cyclocondensation of alkyl dihalides and primary amines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-yl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(Azetidin-3-yl)piperazin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of advanced materials and polymers with unique properties
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Key Research Findings and Trends
- Structural-Activity Relationship (SAR) : Addition of electron-withdrawing groups (e.g., CF₃, Cl) enhances target affinity, as seen in efflux pump inhibitors .
- Diverse Applications: Minor structural changes redirect activity—e.g., MAGL inhibitors vs. cytotoxic agents—highlighting the scaffold’s versatility .
- Safety Profiles : Compounds like 3-(pyridin-2-yl)piperazin-2-one show low toxicity, making them suitable for preclinical studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
